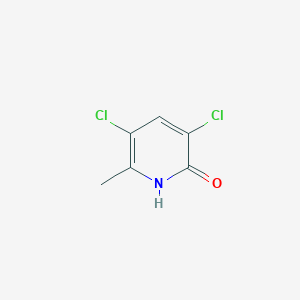

3,5-Dichloro-6-methylpyridin-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYIUDYAPKMQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483317 | |

| Record name | 3,5-DICHLORO-6-METHYLPYRIDIN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22109-55-3 | |

| Record name | 3,5-DICHLORO-6-METHYLPYRIDIN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-6-methylpyridin-2-ol (CAS 22109-55-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-6-methylpyridin-2-ol (CAS 22109-55-3), a halogenated pyridinone derivative of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, spectroscopic signature, and a validated two-step synthesis pathway from a commercially available precursor. Furthermore, it explores the compound's chemical reactivity, potential applications as a versatile building block in drug discovery, and essential safety and handling protocols. The information presented is intended to equip researchers with the technical knowledge required for the effective utilization and further investigation of this compound.

Introduction and Significance

This compound, which exists in tautomeric equilibrium with its pyridin-2(1H)-one form, is a functionalized heterocyclic compound. Halogenated pyridines and pyridinones are established pharmacophores and crucial intermediates in the synthesis of a wide array of biologically active molecules. The presence of two chlorine atoms, a methyl group, and a hydroxyl/keto group on the pyridine ring provides multiple reactive sites for further chemical modification. This structural complexity makes this compound a valuable scaffold for building more complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals. This guide serves as a senior-level resource, consolidating critical data to facilitate its application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 22109-55-3 | [1] |

| Molecular Formula | C₆H₅Cl₂NO | [1][2] |

| Molecular Weight | 178.01 g/mol | [1][2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 219-220 °C | [2] |

| Boiling Point (Predicted) | 275.5 ± 40.0 °C | [2] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [2] |

| XLogP3 (Calculated) | 2.7 | [1] |

| IUPAC Name | 3,5-dichloro-6-methyl-1H-pyridin-2-one | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following data represents the expected spectral characteristics based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons (CH ₃), likely in the range of δ 2.2-2.5 ppm.

-

A singlet for the aromatic proton (CH ), anticipated to be in the deshielded region of δ 7.5-8.0 ppm due to the influence of the adjacent chlorine and carbonyl group.

-

A broad singlet for the N-H proton (if in a non-exchanging solvent) or O-H proton, which can vary widely (δ 5-12 ppm) depending on the solvent and concentration. This peak will disappear upon D₂O exchange.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule:

-

C=O: The carbonyl carbon is the most deshielded, expected around δ 160-170 ppm.

-

Aromatic/Alkene Carbons: Four signals are expected in the aromatic region (δ 110-155 ppm). The carbons bearing chlorine atoms will be significantly influenced.

-

CH₃: The methyl carbon will appear in the upfield region, typically around δ 15-25 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

-

N-H/O-H Stretch: A broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H or O-H stretching vibration.

-

C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the pyridinone carbonyl group.

-

C=C and C-N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aliphatic (methyl) and aromatic C-H stretching vibrations just below and above 3000 cm⁻¹, respectively.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

-

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2-amino-6-methylpyridine. The first step involves a chlorination reaction to produce the key intermediate, 3,5-Dichloro-6-methylpyridin-2-amine. The second step is a diazotization of the amino group followed by hydrolysis to yield the target pyridin-2-ol.

Step 1: Synthesis of 3,5-Dichloro-6-methylpyridin-2-amine

This procedure is adapted from a published method for a similar substrate and involves the direct chlorination of 2-amino-6-methylpyridine.

Reaction Scheme: 2-amino-6-methylpyridine → 3,5-Dichloro-6-methylpyridin-2-amine

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane or chloroform.

-

Chlorination: Cool the solution in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) (2.2 eq) in the same solvent via the dropping funnel over 1 hour, maintaining the temperature below 10 °C. The use of a slight excess of NCS ensures complete dichlorination.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess NCS. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the chlorinated solvent (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3,5-Dichloro-6-methylpyridin-2-amine.

Step 2: Synthesis of this compound

This step involves the conversion of the 2-amino group to a hydroxyl group via a diazonium salt intermediate. This is a standard transformation for which a general procedure is adapted.

Reaction Scheme: 3,5-Dichloro-6-methylpyridin-2-amine → this compound

Experimental Protocol:

-

Diazotization: Suspend 3,5-Dichloro-6-methylpyridin-2-amine (1.0 eq) in an aqueous solution of a strong acid, such as 50% sulfuric acid, in a beaker and cool to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The choice of a slight excess of sodium nitrite drives the reaction to completion, but a large excess should be avoided to prevent side reactions.

-

Hydrolysis: Gently heat the reaction mixture to 60-80 °C. The diazonium salt will decompose, evolving nitrogen gas, and the hydroxyl group will be introduced onto the pyridine ring. Continue heating until gas evolution ceases (typically 1-2 hours).

-

Isolation: Cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the acidic solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid and salts. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford the final compound as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process.

Caption: Two-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound possesses several reactive sites that can be selectively targeted for further synthetic transformations, making it a versatile intermediate.

-

N-Alkylation/Arylation: The nitrogen atom of the pyridinone ring can be alkylated or arylated under basic conditions using various electrophiles (e.g., alkyl halides, benzyl halides). This allows for the introduction of diverse substituents at the N1 position.

-

O-Alkylation/Acylation: The exocyclic oxygen can also react, particularly in its pyridinol tautomeric form. O-alkylation can be achieved using alkylating agents, and O-acylation can be performed with acyl chlorides or anhydrides.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen and carbonyl group, are susceptible to nucleophilic aromatic substitution. This allows for the displacement of one or both chlorine atoms with various nucleophiles such as amines, alkoxides, or thiolates, providing a pathway to a wide range of substituted pyridinones.

-

Cross-Coupling Reactions: The C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds and the construction of complex biaryl or acetylenic structures.

The interplay of these reactive sites allows for a modular approach to synthesizing libraries of complex molecules for screening in drug discovery programs.

Applications in Research and Drug Development

Substituted pyridin-2(1H)-ones are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. They are known to exhibit a wide range of biological activities.

-

Antibacterial Agents: The core structure is found in compounds with antibacterial properties, and this compound serves as a key starting material for the synthesis of new antibiotic candidates.[2]

-

Kinase Inhibitors: The pyridinone scaffold can act as a hinge-binding motif in many protein kinase inhibitors, which are a major class of anti-cancer drugs. The functional handles on this molecule allow for the systematic elaboration of side chains to target the ATP-binding pocket of specific kinases.

-

Antiviral and Antifungal Agents: Derivatives of substituted pyridinones have been investigated for their potential as antiviral and antifungal agents.

-

CNS-Active Agents: The pyridine ring is a common feature in drugs targeting the central nervous system. Modifications of this scaffold could lead to the discovery of new agents for treating neurological disorders.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. All personnel must be familiar with the potential hazards and proper handling procedures for this compound.

-

Hazard Identification: While a specific safety data sheet for this exact compound is not widely available, related dichlorinated pyridines and pyridinols are classified as harmful if swallowed, and can cause skin and serious eye irritation. Assume this compound has similar properties.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses or goggles.

-

A lab coat.

-

-

Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its rich functionality allows for diverse chemical modifications, providing access to novel and complex molecular structures. This guide has provided a detailed overview of its properties, a robust synthetic route, and key safety information to enable its effective and safe use in the research laboratory.

References

-

Fun, H.-K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o97. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12269761, this compound. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of 3,5-Dichloro-6-methylpyridin-2-ol for Drug Discovery and Development

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 3,5-Dichloro-6-methylpyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted pyridin-2-one, this scaffold is a valuable building block for the synthesis of targeted therapeutic agents. This document details the core structural and physicochemical characteristics of the molecule, offers in-depth, field-proven methodologies for their experimental determination, and discusses the expected outcomes of key spectroscopic analyses. The protocols and insights are designed to support researchers, medicinal chemists, and drug development professionals in leveraging this compound for advanced scientific applications.

Introduction and Strategic Significance

This compound, which exists in tautomeric equilibrium with its 3,5-dichloro-6-methyl-1H-pyridin-2-one form, is a member of the substituted pyridine class of heterocycles. Pyridine and its derivatives are foundational scaffolds in pharmaceutical development, present in numerous FDA-approved drugs.[1] The strategic placement of two chlorine atoms on the pyridine ring enhances its utility as a synthetic intermediate, offering reactive sites for further molecular elaboration and influencing the electronic properties of the core structure.[2]

The dichloropyridine scaffold has been successfully incorporated into molecules targeting a variety of biological pathways, leading to potential treatments for inflammatory diseases and infections.[2] Understanding the fundamental physicochemical properties of this molecule is therefore not merely an academic exercise; it is a critical prerequisite for successful drug design, formulation, and development. Properties such as solubility, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy and safety. This guide provides the theoretical grounding and practical methodologies required to fully characterize this important chemical entity.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3,5-dichloro-6-methyl-1H-pyridin-2-one | PubChem[3] |

| Molecular Formula | C₆H₅Cl₂NO | PubChem[3] |

| Molecular Weight | 178.01 g/mol | PubChem[3] |

| CAS Number | 22109-55-3 | PubChem[3] |

| Computed XLogP3 | 2.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

Methodologies for Physicochemical Characterization

The accurate experimental determination of physicochemical properties is paramount. The following sections detail robust, self-validating protocols for key parameters.

Solubility Profile Determination

Expertise & Causality: Solubility is a cornerstone of drug development, dictating bioavailability and formulation strategies. A compound's solubility in aqueous media across a pH range, as well as in organic solvents, informs its likely behavior in biological systems and its suitability for different delivery routes. The following hierarchical testing scheme provides a comprehensive qualitative profile.

This protocol systematically classifies the compound based on its solubility in a series of common solvents.[4][5][6]

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Water Solubility:

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. If soluble, test the solution's pH with litmus or pH paper to determine if it is a water-soluble acid, base, or neutral compound.[5]

-

-

Acid/Base Solubility (if water-insoluble):

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution. Vigorous shaking is required. Solubility indicates the presence of an acidic functional group (e.g., the pyridin-2-ol proton).

-

To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. Solubility would indicate the presence of a basic functional group (less likely for this structure, but a necessary control).

-

-

Strong Acid Test (if insoluble in all above):

-

Carefully add 0.5 mL of cold, concentrated H₂SO₄ to a fresh 25 mg sample. Solubility (often with a color change) suggests the presence of a neutral compound containing heteroatoms like oxygen or nitrogen that can be protonated.[6]

-

-

Organic Solvent Miscibility: Test miscibility by adding the compound to solvents like diethyl ether or hexane to assess its non-polar character.[4][7]

Caption: A hierarchical workflow for the qualitative solubility analysis of an organic compound.

Acidity Constant (pKa) Determination

Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. This parameter is critical for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and its ability to cross cell membranes. For this compound, the pKa of the N-H proton in the pyridinone form (or the O-H in the pyridinol form) is the key value. Potentiometric titration is the gold standard for its precision and directness.[8]

This method relies on monitoring pH changes as a standardized titrant is added to a solution of the analyte.[9][10]

-

System Calibration: Calibrate a potentiometer and a combination pH electrode using standard buffers of pH 4, 7, and 10.[10]

-

Sample Preparation: Prepare a solution of the compound (e.g., 20 mL of a 1 mM solution) in water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[8][10]

-

Titration: Place the solution in a jacketed vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of titrant.

-

Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[9]

Caption: The experimental setup for potentiometric titration and the resulting sigmoid curve.

Spectroscopic and Structural Analysis

Spectroscopic techniques provide unambiguous confirmation of a molecule's identity and structure.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is essential for confirming molecular weight. For halogenated compounds, it provides a definitive signature based on isotopic abundances. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[11] A molecule containing two chlorine atoms, like the target compound, will exhibit a characteristic isotopic cluster for the molecular ion (M⁺).

The expected pattern will consist of three peaks:

-

M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.

-

[M+2]⁺: The peak for molecules with one ³⁵Cl and one ³⁷Cl.

-

[M+4]⁺: The peak for molecules with two ³⁷Cl atoms.

The relative intensities of these peaks will be in an approximate ratio of 9:6:1 , providing unequivocal evidence for the presence of two chlorine atoms.[12]

Caption: Characteristic 9:6:1 molecular ion cluster for a compound with two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing detailed structural information.

-

¹H NMR Prediction:

-

Methyl Protons (-CH₃): A sharp singlet, expected around 2.2-2.6 ppm.

-

Aromatic Proton (-CH=): A singlet for the single proton on the pyridine ring. Its position will be downfield due to the aromatic ring current and the influence of adjacent electronegative atoms, likely in the 7.0-8.0 ppm range.[13][14]

-

N-H Proton: A broad singlet that is solvent-dependent and exchangeable with D₂O. Its chemical shift can vary widely, typically from 5-12 ppm.

-

-

¹³C NMR Prediction:

-

Six distinct carbon signals are expected, corresponding to the methyl carbon, the four aromatic carbons of the pyridine ring, and the carbonyl carbon (C=O) of the pyridinone tautomer, which will be the most downfield signal (typically >160 ppm).

-

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

-

Key Expected Absorptions:

-

~1650-1690 cm⁻¹: A strong absorption corresponding to the C=O stretch of the pyridin-2-one tautomer.

-

~3100-3400 cm⁻¹: A broad band indicating the N-H stretch.

-

~1550-1600 cm⁻¹: Absorptions from the C=C and C=N bonds within the aromatic ring.

-

~700-850 cm⁻¹: Strong absorptions corresponding to the C-Cl stretching vibrations.

-

Conclusion

This compound is a synthetically valuable scaffold with significant potential in drug discovery. A thorough understanding and precise experimental determination of its physicochemical properties are fundamental to its successful application. This guide has outlined the key parameters of interest, provided robust and validated experimental protocols for their measurement, and detailed the expected spectroscopic signatures. By applying these methodologies, researchers can build a comprehensive data package for this compound, enabling rational drug design, facilitating formulation development, and ultimately accelerating the journey from discovery to clinical application.

References

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. College of Science, University of Diyala. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

A Mass Spectral Chlorine Rule for Use in Structure Determinations in Sophomore Organic Chemistry. Journal of Chemical Education. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

pKa and log p determination. Slideshare. [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]

-

Speciation of chlorinated hydrocarbons in reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. [Link]

-

Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Peay State University. [Link]

-

Mass Spectrometric Analysis of Short-chain Chlorinated Paraffins in Plastic Consumer Products. CHIMIA. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. National Institutes of Health (NIH). [Link]

-

3,5-Dichloro-6-methylpyridin-2-amine. National Institutes of Health (NIH). [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry. [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health (NIH). [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]

-

3,5,6-Trichloropyridin-2-ol. National Institutes of Health (NIH). [Link]

-

2,5-Dichloro-6-methylpyridin-3-ol. PubChem, National Center for Biotechnology Information. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health (NIH). [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

5-Chloro-6-methylpyridin-2-amine. BuyersGuideChem. [Link]

-

Electronic supplementary information. The Royal Society of Chemistry. [Link]

-

Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

- Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.

-

2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. ExportersIndia.com. [Link]

-

3,5-Dichloro-2,4,6-trifluoropyridine. PubChem, National Center for Biotechnology Information. [Link]

-

Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][7][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H5Cl2NO | CID 12269761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.ws [chem.ws]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

3,5-dichloro-6-methyl-1H-pyridin-2-one spectral data

An In-depth Technical Guide to the Spectral Data of 3,5-dichloro-6-methyl-1H-pyridin-2-one

This guide provides a comprehensive analysis of the spectral data for the compound 3,5-dichloro-6-methyl-1H-pyridin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind experimental observations and the integration of multiple spectroscopic techniques for unambiguous structural elucidation.

Introduction and Molecular Structure

3,5-dichloro-6-methyl-1H-pyridin-2-one is a substituted pyridinone, a class of heterocyclic compounds of interest in medicinal chemistry and materials science. The structural confirmation of such molecules is the bedrock of any research and development effort. Spectroscopic analysis provides a detailed fingerprint of the molecule's electronic and vibrational states, which is essential for confirming its identity, purity, and structure.

The molecule exists in tautomeric equilibrium with its pyridinol form, 3,5-dichloro-6-methyl-pyridin-2-ol. However, in most organic solvents and in the solid state, the pyridinone form is predominant. This guide will focus on the characterization of the pyridinone tautomer.

Below is the chemical structure of 3,5-dichloro-6-methyl-1H-pyridin-2-one, which forms the basis for all subsequent spectral interpretations.

Caption: Structure of 3,5-dichloro-6-methyl-1H-pyridin-2-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The number of signals, their chemical shifts (location), their integration (area), and their multiplicity (splitting pattern) are used to deduce the structure.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-dichloro-6-methyl-1H-pyridin-2-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift, particularly for exchangeable protons like N-H.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.[2]

-

Parameters: Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

¹H NMR Data and Interpretation

The structure of 3,5-dichloro-6-methyl-1H-pyridin-2-one has three distinct types of protons: the N-H proton, the aromatic C4-H proton, and the methyl (CH₃) protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 11.0 - 13.0 (in DMSO-d₆) | Broad Singlet | 1H |

| C4-H | 7.5 - 7.8 | Singlet | 1H |

| C6-CH₃ | 2.2 - 2.4 | Singlet | 3H |

Interpretation:

-

N-H Proton (δ 11.0 - 13.0): This proton is attached to a nitrogen atom within a conjugated system, leading to significant deshielding and a downfield chemical shift. Its signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange with residual water in the solvent. In a solvent like MeOD, this peak may disappear due to H-D exchange.[2]

-

C4-H Proton (δ 7.5 - 7.8): This is the only proton directly attached to the pyridinone ring. It appears as a singlet because it has no adjacent protons to couple with. Its position in the aromatic region is expected due to the ring current.

-

C6-CH₃ Protons (δ 2.2 - 2.4): The three protons of the methyl group are equivalent and appear as a sharp singlet. The chemical shift is typical for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.

Caption: Correlation of key IR bands to functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion. [3]3. Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

MS Data and Interpretation

The molecular formula is C₆H₅Cl₂NO, with a monoisotopic mass of approximately 176.97 g/mol .

| m/z Value | Interpretation | Notes |

| 177 / 179 / 181 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster |

| 162 / 164 / 166 | [M - CH₃]⁺ | Loss of a methyl radical |

| 149 / 151 | [M - CO]⁺ | Loss of carbon monoxide |

| 114 | [M - CO - Cl]⁺ | Subsequent loss of a chlorine radical |

Interpretation:

-

Molecular Ion Cluster (m/z 177/179/181): The most critical feature is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks. The [M]⁺ peak (containing two ³⁵Cl atoms) will be at m/z 177. The [M+2]⁺ peak (one ³⁵Cl, one ³⁷Cl) will be at m/z 179, and the [M+4]⁺ peak (two ³⁷Cl atoms) will be at m/z 181. The expected intensity ratio is approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

-

Fragmentation:

-

Loss of Methyl ([M - CH₃]⁺): A common fragmentation pathway is the loss of the methyl group (15 Da) to form a stable radical cation at m/z 162/164/166.

-

Loss of CO ([M - CO]⁺): The carbonyl group can be lost as neutral carbon monoxide (28 Da), leading to a fragment cluster at m/z 149/151.

-

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural elucidation of 3,5-dichloro-6-methyl-1H-pyridin-2-one. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (C=O, N-H, C-Cl), and mass spectrometry establishes the molecular weight and elemental composition, particularly through the characteristic isotopic pattern of the two chlorine atoms. Together, these techniques offer an unambiguous confirmation of the molecule's identity and structure, which is a critical prerequisite for its use in research and development.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from The Royal Society of Chemistry website.

- Fun, H.-K., et al. (2008). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2447.

- Karabacak, M., et al. (2009). Experimental and theoretical spectroscopic properties of 2-chloro-6-methylaniline.

-

NIST. (n.d.). 3,5-Dichloro-2-pyridone. In NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). 13C-NMR data of compounds 1-3, 5 and 6 (MeOH-d4, 125 MHz, δ ppm).

-

SpectraBase. (n.d.). 3,5-Dichloro-2-(methylthio)pyridine. Retrieved from [Link]

- Lopes, J. P. de M., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.

- ResearchGate. (n.d.). Spectroscopic analysis of dichlorvos and its degraded metabolites.

- Zhu, X.-M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.

- Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(2), M1384.

- Findlay, S. (2021). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).

-

PubChem. (n.d.). 3,5-Dichloro-2-pyridone. Retrieved from [Link]

-

PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]

- ResearchGate. (n.d.). 600 MHz 1H NMR spectrum of H2L1(PF6)2 in acetone-d6 (a) and of H....

-

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 3,5-Dichloro-6-methylpyridin-2-ol

Introduction

3,5-Dichloro-6-methylpyridin-2-ol, with the chemical formula C₆H₅Cl₂NO, is a substituted pyridine derivative of interest in various fields of chemical research, including agrochemicals and pharmaceuticals.[1] Its structural elucidation is paramount for quality control, metabolism studies, and understanding its chemical behavior. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound, offering both theoretical predictions based on analogous structures and detailed experimental protocols for its characterization. The molecule exists in a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one form, a crucial aspect that will be reflected in its spectroscopic data.[2]

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a pyridine ring substituted with two chlorine atoms, a methyl group, and a hydroxyl group. The tautomerism between the ol and the one form will significantly influence the NMR and MS data.

Caption: Tautomeric equilibrium of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is expected to show two distinct signals: one for the aromatic proton on the pyridine ring and one for the protons of the methyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H4 | 7.5 - 8.0 | Singlet (s) | The exact shift is influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the overall electronic nature of the ring. |

| CH₃ | 2.2 - 2.5 | Singlet (s) | Typical range for a methyl group attached to an aromatic ring. |

| OH/NH | 10.0 - 13.0 | Broad Singlet (br s) | The chemical shift of this exchangeable proton is highly dependent on the solvent and concentration. In the pyridone tautomer, this would be an NH proton. |

Note: Predicted values are based on data for similar 2-pyridone and dichloropyridine derivatives.[3][4]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 160 - 165 | Carbonyl-like carbon in the pyridone tautomer, significantly deshielded. |

| C6 | 145 - 150 | Attached to the methyl group and nitrogen, deshielded. |

| C4 | 135 - 140 | The only carbon bearing a proton, its shift is influenced by the adjacent chlorine. |

| C3 | 125 - 130 | Attached to a chlorine atom. |

| C5 | 115 - 120 | Attached to a chlorine atom. |

| CH₃ | 15 - 20 | Typical range for a methyl group on an aromatic ring. |

Note: Predicted values are based on data for similar substituted pyridines.[5][6][7]

Experimental Protocol for NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality NMR data is provided below.

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of this compound. The fragmentation pattern provides additional structural information.

Expected Molecular Ion and Isotopic Pattern

The nominal molecular weight of C₆H₅Cl₂NO is 177 g/mol .[8] However, due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

| Ion | m/z (approx.) | Relative Intensity |

| [M]⁺ (with 2 x ³⁵Cl) | 177 | 100% |

| [M+2]⁺ (with 1 x ³⁵Cl, 1 x ³⁷Cl) | 179 | ~65% |

| [M+4]⁺ (with 2 x ³⁷Cl) | 181 | ~10% |

Note: The presence of this distinct M, M+2, M+4 pattern is a strong indicator of a molecule containing two chlorine atoms.

Predicted Fragmentation Pathway

Electron ionization (EI) would likely lead to fragmentation. A plausible fragmentation pathway is outlined below.

Caption: Predicted EI-MS fragmentation of the target compound.

Key fragmentation steps may include the loss of a chlorine radical (Cl•) or the loss of carbon monoxide (CO) from the pyridone tautomer.[9][10]

Experimental Protocol for MS Analysis

The following protocol outlines the steps for analyzing this compound using a standard mass spectrometer.

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

References

-

2-Pyridone - Wikipedia. (n.d.). Retrieved from [Link]

- De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201–212.

-

¹H-NMR spectrum of 6-methyl-5-methoxycarbonyl-4-(4′-nitrophenyl)-3,4-dihydro-2(1H)-pyridone. (n.d.). ResearchGate. Retrieved from [Link]

-

Table 1. 1 H-NMR spectra of pyridones I. (n.d.). ResearchGate. Retrieved from [Link]

- 3,5-Dichloro-6-methylpyridin-2-amine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(1), o97.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

- Damico, J. N., Barron, R. P., & Ruth, J. M. (1968). The mass spectra of some chlorinated pesticidal compounds. Organic Mass Spectrometry, 1(2), 331–342.

-

13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708.

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. (n.d.). Testbook. Retrieved from [Link]

- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

-

13 C-NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C6H5Cl2NO | CID 12269761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Sci-Hub. 13C- and 1H-NMR spectra of 2-pyridone derivatives / Journal of Molecular Structure, 1989 [sci-hub.ru]

- 4. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. testbook.com [testbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Solubility of 3,5-Dichloro-6-methylpyridin-2-ol in Organic Solvents

This guide provides a comprehensive exploration of the solubility characteristics of 3,5-Dichloro-6-methylpyridin-2-ol, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers a blend of theoretical principles and practical methodologies to empower researchers in their experimental endeavors.

Introduction to this compound

This compound, with the chemical formula C₆H₅Cl₂NO, is a white crystalline solid.[1] Its structure, featuring a substituted pyridine ring, is a key determinant of its physical and chemical properties. Understanding the solubility of this compound is paramount for a variety of applications, including reaction chemistry, formulation development, and purification processes.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.016 g/mol [1] |

| Melting Point | 219-220 °C[1] |

| LogP | 2.40240[1] |

| CAS Number | 22109-55-3[2] |

The predicted LogP value of 2.40 suggests a degree of lipophilicity, which provides an initial clue to its potential solubility in organic solvents.[1]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3][4] The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure Analysis of this compound:

The structure of this compound contains both polar and non-polar regions:

-

Polar Moieties: The hydroxyl (-OH) group and the nitrogen atom within the pyridine ring are capable of hydrogen bonding and dipole-dipole interactions, contributing to the compound's polar character.

-

Non-polar Moieties: The dichlorinated methylpyridine ring forms a larger, more non-polar surface area.

This dual character suggests that the solubility of this compound will be highly dependent on the nature of the chosen organic solvent.

Solvent Classification and Predicted Solubility:

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as alcohols (e.g., ethanol, methanol), can engage in hydrogen bonding. Due to the presence of the hydroxyl group, this compound is expected to exhibit favorable solubility in these solvents.

-

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but do not have O-H or N-H bonds.[5] They can participate in dipole-dipole interactions, and it is anticipated that this compound will be soluble in these solvents to a significant extent.

-

Non-polar Solvents: Solvents such as hexane and toluene have low polarity and primarily interact through weaker van der Waals forces. The non-polar regions of this compound may allow for some solubility in these solvents, though likely less than in polar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

-

This compound

-

A range of organic solvents (e.g., ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the supernatant from the saturated solution using a suitable analytical technique (e.g., HPLC, UV-Vis).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the supernatant.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table for Solubility Data:

| Solvent | Temperature (°C) | Solubility (g/100mL) | Solubility (mol/L) |

| e.g., Ethanol | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Hexane | 25 | ||

| ... | ... |

Interpretation of Results:

The obtained solubility data should be analyzed in the context of the solvent's properties and the theoretical principles outlined earlier. For instance, higher solubility in polar solvents would confirm the predicted influence of the compound's polar functional groups. Conversely, any significant solubility in non-polar solvents would highlight the contribution of the non-polar ring structure.

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a fume hood, especially when using volatile organic solvents.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6][7][8]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) for this compound and the specific solvents being used.[6][7][8][9][10]

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(1), 139-140.

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

-

Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, April 16). 13.6: Polarity and Properties. Retrieved from [Link]

-

Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

-

National Institutes of Health. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H5Cl2NO | CID 12269761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solvent - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. caymanchem.com [caymanchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

The Strategic Intermediate: A Deep Dive into 3,5-Dichloro-6-methylpyridin-2-ol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-saving therapeutic is paved with critical chemical intermediates. Among these, 3,5-Dichloro-6-methylpyridin-2-ol emerges as a pivotal building block, offering a unique combination of reactivity and structural features that are highly valued in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide, designed for the discerning scientific audience, delves into the core attributes of this versatile intermediate, from its synthesis and characterization to its strategic application in drug discovery and development.

Physicochemical Properties and Structural Attributes

This compound, with the chemical formula C₆H₅Cl₂NO, presents as a stable solid under standard conditions. Its structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a hydroxyl group, bestows upon it a distinct electronic and steric profile. The pyridin-2-ol moiety can exist in tautomeric equilibrium with its corresponding pyridin-2-one form, a characteristic that significantly influences its reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO | PubChem[1] |

| Molecular Weight | 178.01 g/mol | PubChem[1] |

| IUPAC Name | 3,5-dichloro-6-methyl-1H-pyridin-2-one | PubChem[1] |

| CAS Number | 22109-55-3 | PubChem[1] |

The presence of electron-withdrawing chlorine atoms at the 3 and 5 positions significantly impacts the electron density of the pyridine ring, rendering it susceptible to nucleophilic substitution reactions. The hydroxyl group at the 2-position and the methyl group at the 6-position further modulate the molecule's reactivity and provide additional handles for synthetic transformations.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a critical aspect of its utility. While multiple synthetic routes can be envisioned, a common and effective strategy involves the direct chlorination of a suitable precursor, such as 6-methylpyridin-2-ol.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Dichlorinated Pyridinols and Their Molecular Targets

For Immediate Release

[City, State] – [Date] – This technical guide offers an in-depth exploration of the therapeutic potential of dichlorinated pyridinols, a class of heterocyclic compounds with emerging biological significance. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the known molecular targets of these compounds, detailed experimental protocols for their investigation, and insights into their structure-activity relationships. As we navigate the complex landscape of drug discovery, understanding the nuanced interactions of small molecules like dichlorinated pyridinols with their biological targets is paramount for the development of novel therapeutics.

Introduction to Dichlorinated Pyridinols

Dichlorinated pyridinols are a unique subclass of pyridine derivatives characterized by a pyridinol core substituted with two chlorine atoms. The position of these chlorine atoms and other substituents on the pyridine ring dictates their chemical properties and biological activities. While the broader class of pyridine-containing compounds is well-represented in a vast array of FDA-approved drugs, the specific therapeutic applications of dichlorinated pyridinols are an area of active investigation.[1] This guide will focus on the most well-characterized examples and their identified molecular targets, providing a foundation for future research and development.

Key Therapeutic Targets of Dichlorinated Pyridinols

Current research has identified three primary molecular targets for dichlorinated pyridinols and their derivatives: the mitochondrial electron transport chain, the enzyme phosphodiesterase 4 (PDE4), and the nuclear hormone receptor, thyroid hormone receptor β (THR-β).

Mitochondrial Electron Transport Chain: The Case of Clopidol

One of the most well-studied dichlorinated pyridinols is Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol). It is widely used in veterinary medicine as a coccidiostat to combat parasitic infections in poultry.[2][3]

Mechanism of Action: Clopidol exerts its antiparasitic effects by inhibiting the mitochondrial electron transport chain of the Eimeria parasite.[4] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in the death of the parasite. While the specific complex within the electron transport chain that Clopidol inhibits is a subject of ongoing investigation, its targeted effect on parasite mitochondria highlights the potential for developing more selective mitochondrial inhibitors for other therapeutic areas.[4][5]

Phosphodiesterase 4 (PDE4): A Target for Anti-Inflammatory Agents

A derivative of a dichlorinated pyridinol, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), has been identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[6]

Mechanism of Action: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation.[7] By inhibiting PDE4, SCH 351591 increases intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells. This mechanism of action makes PDE4 a highly attractive target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[6]

Thyroid Hormone Receptor β (THR-β): A Novel Approach for Dyslipidemia

A more complex molecule incorporating a dichlorinated phenyl moiety, MGL-3196, has been developed as a highly selective agonist of the thyroid hormone receptor β (THR-β).[8]

Mechanism of Action: THR-β is predominantly expressed in the liver and plays a key role in regulating lipid metabolism.[9] Activation of THR-β leads to a reduction in LDL cholesterol and triglycerides.[8] MGL-3196's selectivity for THR-β over THR-α, which is more prevalent in the heart and other tissues, is crucial for avoiding the adverse cardiovascular effects associated with non-selective thyroid hormone analogs.[10] This makes THR-β agonists containing a dichlorinated pyridine or a related dichlorinated aromatic scaffold a promising therapeutic strategy for dyslipidemia and related metabolic disorders.

Summary of Dichlorinated Pyridinols and Their Targets

| Compound Class/Example | Therapeutic Target | Biological Activity | Key Findings |

| Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol) | Mitochondrial Electron Transport Chain | Coccidiostatic, Antimalarial[11] | Inhibits mitochondrial energy production in parasites.[4] |

| SCH 351591 (N-(3,5-dichloro-1-oxido-4-pyridinyl)-derivative) | Phosphodiesterase 4 (PDE4) | Anti-inflammatory | Potent and selective PDE4 inhibitor with potential for treating asthma and COPD.[6] |

| MGL-3196 (contains a dichlorinated phenyl moiety) | Thyroid Hormone Receptor β (THR-β) | Lipid-lowering | Highly selective THR-β agonist for the treatment of dyslipidemia.[8] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for assessing the interaction of dichlorinated pyridinols with their identified molecular targets.

Assessment of Mitochondrial Respiration Inhibition (Seahorse XF Assay)

This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of a test compound, such as Clopidol, on the oxygen consumption rate (OCR) of cells, providing insights into mitochondrial function.[12][13]

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant solution

-

Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Test compound (e.g., Clopidol)

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.[6]

-

Preparation of Assay Plate: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for one hour.

-

Compound Preparation: Prepare stock solutions of the test compound and mitochondrial inhibitors in the assay medium.

-

Loading the Sensor Cartridge: Load the injection ports of the sensor cartridge with the test compound and mitochondrial inhibitors.

-

Seahorse XF Analyzer Run: Calibrate the sensor cartridge and then replace the calibrant plate with the cell culture plate. Initiate the assay protocol, which will measure basal OCR, followed by sequential injections of the test compound, oligomycin, FCCP, and finally rotenone/antimycin A.[12]

-

Data Analysis: Analyze the OCR data to determine the effect of the test compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to determine the inhibitory activity of a compound against PDE4.[4][14][15]

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

Assay buffer

-

Test compound

-

384-well black microplates

-

Fluorescence plate reader with polarization capabilities

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare solutions of PDE4 enzyme and FAM-cAMP in the assay buffer.

-

Assay Reaction: In a microplate, add the test compound dilutions, followed by the PDE4 enzyme. Initiate the reaction by adding the FAM-cAMP substrate.

-

Incubation: Incubate the plate at room temperature for a specified period to allow the enzymatic reaction to proceed.

-

Detection: Add a binding agent that specifically binds to the product of the reaction (AMP), leading to a change in fluorescence polarization.

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: Calculate the percent inhibition of PDE4 activity for each concentration of the test compound and determine the IC50 value.[16]

Thyroid Hormone Receptor β (THR-β) Binding Assay (Radioligand Competition)

This protocol details a radioligand competition binding assay to assess the affinity of a test compound for THR-β.[17][18]

Materials:

-

Membrane preparation containing human THR-β

-

Radioligand (e.g., [¹²⁵I]T₃)

-

Assay buffer

-

Test compound

-

Non-specific binding control (e.g., high concentration of unlabeled T₃)

-

GF/C filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the THR-β membrane preparation, the radioligand, and the test compound dilutions. Include wells for total binding (radioligand only) and non-specific binding (radioligand and non-specific binding control).[2]

-

Incubation: Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a GF/C filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the data and perform a non-linear regression analysis to determine the Ki or IC50 value of the test compound.[2]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Signaling Pathway of PDE4 Inhibition

Caption: PDE4 Inhibition Pathway.

Experimental Workflow for Seahorse XF Mito Stress Test

Caption: Seahorse XF Mito Stress Test Workflow.

Structure-Activity Relationship (SAR) Insights

The biological activity of dichlorinated pyridinols is highly dependent on their substitution pattern. A review of pyridine derivatives suggests that the presence and position of electron-donating groups like -OH and electron-withdrawing groups like halogens significantly influence their antiproliferative activity.[19] In the context of the identified targets:

-

Mitochondrial Inhibition: For Clopidol, the dichlorination at positions 3 and 5, along with the methyl groups at positions 2 and 6, are likely crucial for its specific interaction with the parasite's mitochondrial machinery. Further studies are needed to elucidate the precise structural requirements for this activity.

-

PDE4 Inhibition: In the case of PDE4 inhibitors, the dichlorinated pyridinol moiety serves as a key scaffold. Modifications to other parts of the molecule, as seen in SCH 351591, are critical for achieving high potency and selectivity.[20]

-

THR-β Agonism: For THR-β agonists, the dichlorinated phenyl group in MGL-3196 contributes to the overall shape and electronic properties of the molecule, enabling a selective fit into the ligand-binding pocket of THR-β.[8]

Conclusion and Future Directions

Dichlorinated pyridinols represent a promising class of compounds with diverse therapeutic potential. Their ability to selectively target key proteins such as the mitochondrial electron transport chain, PDE4, and THR-β opens up new avenues for the development of drugs for parasitic infections, inflammatory diseases, and metabolic disorders. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in this field. Future research should focus on elucidating the precise molecular interactions of dichlorinated pyridinols with their targets, expanding the structure-activity relationship studies to design more potent and selective compounds, and exploring their therapeutic potential in preclinical and clinical settings.

References

-

TR Beta Human Thyroid Hormone NHR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Retrieved from [Link]

- Markley, L. D., Van Heertum, J. C., & Doorenbos, H. E. (1972). Antimalarial activity of clopidol, 3,5-dichloro-2,6-dimethyl-4-pyridinol, and its esters, carbonates, and sulfonates. Journal of Medicinal Chemistry, 15(11), 1188–1189.

-

Seahorse XF Cell Mito Stress Test. (n.d.). protocols.io. Retrieved from [Link]

- Wang, C. C. (1979). Effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella (Apicomplexa: Coccidia). Molecular and Biochemical Parasitology, 1(1-2), 65-77.

- Billah, M. M., Cooper, A., Cuss, F. M., He, W., Humes, J. L., Renzetti, L. M., ... & Chapman, R. W. (2002). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 303(2), 793-801.

-

Agilent Seahorse XF Mito Tox Assay Kit User Guide. (n.d.). Agilent. Retrieved from [Link]

-

PDE4B1 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Clopidol. (n.d.). Wikipedia. Retrieved from [Link]

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-8.

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Retrieved from [Link]

- Miyoshi, H. (1998). Structure–activity relationships of some complex I inhibitors. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 236-244.

-

Radioligand Binding Studies. (n.d.). Springer Nature Experiments. Retrieved from [Link]

- Hamblin, J. N., Angell, T. D., Ballentine, S. K., Barker, M. D., Borthwick, A. D., Davies, D. E., ... & Exall, A. M. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5877-5881.

-

Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., Haynes, N. E., Reynolds, C. H., Scott, N., ... & Tilley, J. W. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][11][17]triazine-6-carbonitrile (MGL-3196), a highly selective thyroid hormone receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923.

- Venturini, G., Coli, R., Pompilio, A., & Caldarera, C. M. (2007). Carvedilol inhibits mitochondrial complex I and induces resistance to H2O2-mediated oxidative insult in H9C2 myocardial cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(3), 222-232.

- Will, Y., & Dykens, J. A. (2018). Investigation of structure–activity relationships for mitochondrial toxicity. Mitochondrial Dysfunction Caused by Drugs and Environmental Toxicants, 131-159.

- Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.

- Tai, Y. K., Cheong, Y. M. C., Almsherqi, Z. A., Chia, S. H., Deng, Y., & McLachlan, C. S. (2009). High dose clopidogrel decreases mice liver mitochondrial respiration function in vitro. International Journal of Cardiology, 133(2), 250-252.

- Saponara, S., & Fusi, F. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 27(19), 6509.

- Jin, Z., Smith, D. B., & Deval, J. (2017). Structure-activity relationship analysis of mitochondrial toxicity caused by antiviral ribonucleoside analogs. Antiviral Research, 142, 125-130.

- Kim, J. Y., Kim, H. J., Lee, J. Y., Kim, J. H., Kim, D. K., & Lee, J. (2013). Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5143-5147.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.

- Szeto, H. H. (2022). Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. eLife, 11, e75531.

- An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). Molecules, 27(11), 3496.

- Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. (2016). Journal of Medicinal Chemistry, 59(23), 10697-10710.

- Grover, G. J., Mellstrom, K., & Malm, J. (2003). Thyroid receptor ligands. 1. Agonist ligands selective for the thyroid receptor beta1. Journal of Medicinal Chemistry, 46(18), 3747-3756.

- Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer. (2023).

- CS27109, A Selective Thyroid Hormone Receptor-β Agonist Alleviates Metabolic-Associated Fatty Liver Disease in Murine Models. (2023).

- Potential Role of Thyroid Receptor β Agonists in the Treatment of Hyperlipidemia. (2013). Journal of Atherosclerosis and Thrombosis, 20(8), 653-662.

-

Pharmacology & toxicology involving complex I. (n.d.). MRC Mitochondrial Biology Unit. Retrieved from [Link]

- Thyroid hormone receptor beta agonist compounds. (2022). Google Patents.

Sources

- 1. High dose clopidogrel decreases mice liver mitochondrial respiration function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tabaslab.com [tabaslab.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential Role of Thyroid Receptor β Agonists in the Treatment of Hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thyroid receptor ligands. 1. Agonist ligands selective for the thyroid receptor beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. content.protocols.io [content.protocols.io]

- 13. agilent.com [agilent.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 19. mdpi.com [mdpi.com]

- 20. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

In-silico modeling of 3,5-Dichloro-6-methylpyridin-2-OL derivatives

An In-Depth Technical Guide to the In-Silico Modeling of 3,5-Dichloro-6-methylpyridin-2-ol Derivatives

Abstract